(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate
CAS No.:
Cat. No.: VC15553353
Molecular Formula: C13H14N2OS4
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2OS4 |
|---|---|
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 1,3-benzothiazol-2-ylsulfanylmethyl morpholine-4-carbodithioate |
| Standard InChI | InChI=1S/C13H14N2OS4/c17-13(15-5-7-16-8-6-15)19-9-18-12-14-10-3-1-2-4-11(10)20-12/h1-4H,5-9H2 |
| Standard InChI Key | HBJBBNSRRAJFEP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(=S)SCSC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s architecture combines three distinct components:
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Benzothiazole Ring: A bicyclic system comprising a benzene ring fused to a thiazole, contributing aromatic stability and electron-deficient character .
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Morpholine Carbodithioate: A six-membered morpholine ring substituted with a carbodithioate group (), which introduces nucleophilic sulfur atoms and conformational flexibility .
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Sulfanyl-Methyl Linker: A bridge connecting the benzothiazole and morpholine units, enhancing molecular rigidity and influencing solubility .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 342.5 g/mol | |
| SMILES | ||
| logP (Partition Coefficient) | 4.03 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 5 |
The high logP value (4.03) indicates significant lipophilicity, suggesting membrane permeability in biological systems . The presence of six hydrogen bond acceptors and a polar surface area of 20.05 Ų further influences its solubility and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate typically involves multi-step reactions:
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Morpholine Carbodithioate Formation: Reacting morpholine with carbon disulfide () under basic conditions yields morpholine-4-carbodithioate.
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Benzothiazole Thiol Activation: 2-Mercaptobenzothiazole is treated with a methylating agent (e.g., methyl iodide) to produce (1,3-benzothiazol-2-ylsulfanyl)methanol .
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Coupling Reaction: The thiol intermediate is coupled with morpholine-4-carbodithioate using a dehydrating agent, forming the final product .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carbodithioate Formation | Morpholine, , NaOH, 0–5°C | 75–80% |
| Thiol Methylation | 2-Mercaptobenzothiazole, , K₂CO₃ | 85% |
| Coupling | DCC (Dicyclohexylcarbodiimide), THF, RT | 60–65% |
The use of dicyclohexylcarbodiimide (DCC) facilitates the formation of the thioester bond, though side reactions with the carbodithioate’s sulfur atoms may reduce yields.
Reactivity and Stability
Chemical Reactivity
The compound demonstrates dual reactivity:
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Nucleophilic Sites: The sulfur atoms in the carbodithioate and benzothiazole groups participate in substitution reactions with electrophiles (e.g., alkyl halides) .
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Oxidative Sensitivity: Exposure to oxidizing agents (e.g., ) oxidizes thioether linkages to sulfoxides or sulfones, altering solubility and bioactivity.
Table 3: Stability Under Environmental Conditions
| Condition | Stability | Observation |
|---|---|---|
| Ambient Temperature | Stable | No decomposition over 6 months |
| UV Light (300–400 nm) | Moderate degradation | 15% loss after 48 hours |
| Acidic (pH 2) | Unstable | Hydrolysis of thioester bonds |
| Basic (pH 10) | Stable | No observable changes |
The compound’s stability in basic conditions contrasts with its susceptibility to acidic hydrolysis, necessitating pH-controlled storage .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: , indicating poor water solubility (~0.05 mg/mL) .
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Organic Solvents: Highly soluble in dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) .
Spectroscopic Data
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NMR (): Key signals include δ 3.60–3.75 (morpholine protons), δ 7.20–7.80 (benzothiazole aromatic protons), and δ 4.30 (sulfanyl-methyl group) .
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Mass Spectrometry: Molecular ion peak at 342.5 ([M]⁺) with fragment ions at 177 (benzothiazole-S-CH₂⁺) and 165 (morpholine-carbodithioate⁺) .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Fume hood required |
| Disposal | Incineration or chemical neutralization |
Comparative Analysis with Related Compounds
Structural Analogues
The PubChem entry for 1,3-Benzothiazol-2-ylmethyl 3-morpholin-4-ylsulfonylbenzoate (CID 2364925) shares a benzothiazole-morpholine backbone but replaces the carbodithioate with a sulfonylbenzoate group . This substitution increases molecular weight (418.5 g/mol) and logP (2.5), reducing membrane permeability compared to the carbodithioate derivative .
Future Research Directions
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Synthetic Optimization: Develop one-pot synthesis methods to improve yields.
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Toxicological Studies: Assess chronic toxicity and environmental impact.
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